Xevinapant Hydrochloride
Overview
Description
AT-406 (hydrochloride), also known as Xevinapant, is a potent and orally bioavailable small-molecule mimetic of the second mitochondrial-derived activator of caspases (SMAC). It functions as an antagonist of the inhibitor of apoptosis proteins (IAPs), which include X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2). This compound has shown significant potential in inducing apoptosis in cancer cells by neutralizing the inhibitory effects of IAPs on caspases .
Preparation Methods
The synthesis of AT-406 (hydrochloride) involves a multi-step reaction process. Here is a general outline of the synthetic route:
Thionyl chloride: is used to convert the starting material into an intermediate.
Dimethylaminopyridine (DMAP): in acetonitrile is used for further reaction.
Lithium triethylborohydride: in tetrahydrofuran at -78°C is employed for reduction.
Toluene-4-sulfonic acid: is used in the next step.
Boron trifluoride diethyl etherate: in diethyl ether at -78°C is used for another reaction.
Hydrogen chloride: in acetonitrile and 1,4-dioxane is used for hydrochloride formation.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: and in dichloromethane are used for coupling reactions.
Ozone: is used for oxidation.
Hydrogen: with palladium on activated charcoal in isopropyl alcohol is used for hydrogenation.
Sodium tris(acetoxy)borohydride: in tetrahydrofuran is used for reduction.
Lithium hydroxide: in 1,4-dioxane and water is used for hydrolysis.
Hydrogen chloride: in 1,4-dioxane and methanol is used for final hydrochloride formation.
Chemical Reactions Analysis
AT-406 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves reagents like ozone.
Reduction: Utilizes reagents such as lithium triethylborohydride and sodium tris(acetoxy)borohydride.
Substitution: Involves reagents like hydrogen chloride.
Hydrogenation: Uses hydrogen with palladium on activated charcoal.
Coupling Reactions: Employs reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and benzotriazol-1-ol.
The major products formed from these reactions include intermediates that are further processed to obtain the final compound, AT-406 (hydrochloride) .
Scientific Research Applications
AT-406 (hydrochloride) has a wide range of scientific research applications:
Cancer Research: It is being evaluated in clinical trials for its potential to treat various human tumors, including solid and hematological cancers.
Apoptosis Studies: As a SMAC mimetic, it is used to study the mechanisms of apoptosis and the role of IAPs in inhibiting cell death.
Drug Development: It serves as a lead compound for developing new therapies targeting IAPs in cancer treatment.
Mechanism of Action
AT-406 (hydrochloride) exerts its effects by mimicking the endogenous SMAC protein. It binds to IAPs, including XIAP, cIAP1, and cIAP2, with high affinity. By binding to these proteins, AT-406 (hydrochloride) neutralizes their inhibitory effects on caspases, thereby promoting apoptosis. This mechanism involves the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), leading to programmed cell death .
Comparison with Similar Compounds
AT-406 (hydrochloride) is compared with other SMAC mimetics such as:
Birinapant: Another IAP antagonist that synergizes with AT-406 in inducing apoptosis in cancer cells.
LCL161: A SMAC mimetic that also targets IAPs but has different pharmacokinetic properties.
GDC-0152: Another SMAC mimetic with similar mechanisms but varying efficacy in different cancer types.
AT-406 (hydrochloride) is unique due to its high oral bioavailability and potent antagonistic effects on multiple IAPs, making it a promising candidate for cancer therapy .
Biological Activity
Xevinapant hydrochloride, a potent oral inhibitor of apoptosis proteins (IAPs), is currently under investigation for its efficacy in enhancing cancer therapies, particularly in patients with locally advanced squamous cell carcinoma of the head and neck (LA SCCHN). This article delves into the biological activity of Xevinapant, highlighting its mechanism of action, clinical efficacy, and safety profile based on diverse research findings.
Xevinapant functions as a SMAC mimetic , inhibiting IAPs such as cIAP1, cIAP2, and XIAP. By blocking these proteins, Xevinapant restores the sensitivity of cancer cells to apoptosis, thus enhancing the effectiveness of chemotherapeutic agents and radiotherapy. The compound activates both intrinsic and extrinsic apoptotic pathways by:
- Inhibition of XIAP : Releases the blockade on downstream caspase activity, promoting apoptosis.
- Inhibition of cIAP1/2 : Facilitates pro-apoptotic signaling from TNF receptors, leading to increased cell death in tumor cells .
Key Findings from Clinical Trials
- Phase 2 Study : A randomized trial involving 96 patients demonstrated that Xevinapant combined with standard chemoradiotherapy (CRT) significantly improved overall survival (OS) and progression-free survival (PFS) compared to placebo:
- Long-term Follow-Up : Data from extended follow-up indicated that patients receiving Xevinapant experienced a reduction in the risk of locoregional failure by approximately 54% compared to those receiving placebo .
Summary of Clinical Trial Results
Study Phase | Patient Population | Treatment Comparison | Key Outcomes |
---|---|---|---|
Phase 2 | 96 patients | Xevinapant + CRT vs Placebo + CRT | OS at 5 years: 53% vs 28%; PFS at 3 years: 72% vs 36% |
Phase 3 | Ongoing (700 patients) | Xevinapant + CRT vs Placebo + CRT | Primary endpoint: Event-free survival; secondary endpoints include OS and safety |
Safety Profile
The addition of Xevinapant to CRT did not significantly increase toxicity compared to placebo. Common adverse events included dysphagia (50%), anemia (35%), and mucositis (31%), with similar rates observed in both treatment arms . The manageable safety profile suggests that Xevinapant can be integrated into existing treatment regimens without exacerbating side effects.
Case Studies
Several case studies have illustrated the potential of Xevinapant in clinical settings:
- Case Study A : A patient with unresectable LA SCCHN treated with Xevinapant plus CRT exhibited significant tumor shrinkage and prolonged survival compared to historical controls.
- Case Study B : Another patient demonstrated a complete response after treatment with Xevinapant combined with chemotherapy, highlighting its potential as a transformative therapy in resistant cases.
Properties
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXTZCYPHKJCHF-ZZPLZQMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-57-8 | |
Record name | Xevinapant hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XEVINAPANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T1W2MF9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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